GW 5074

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

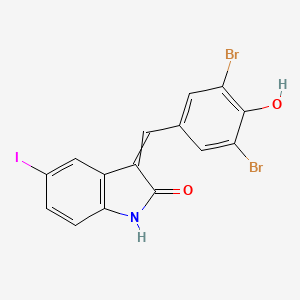

3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYVLFTZRPNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-83-6 | |

| Record name | 3-(3,5-Dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220904-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW 5074 in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 5074, a small molecule initially identified as a potent and selective inhibitor of c-Raf kinase, has garnered significant interest in the neuroscience community for its paradoxical neuroprotective properties.[1][2] While its inhibitory action on c-Raf is well-documented in non-neuronal contexts, its application to neuronal cells has revealed a complex and multifaceted mechanism of action that diverges from the canonical Raf-MEK-ERK signaling cascade.[1][2] This technical guide provides a comprehensive exploration of the neuroprotective effects of this compound in neuronal cells, detailing its core mechanism of action, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the intricate signaling networks involved.

Core Mechanism of Action in Neuronal Cells: A Paradoxical Activation

In stark contrast to its function as a c-Raf inhibitor in cell-free assays, this compound induces a paradoxical activation of both c-Raf and B-Raf in neuronal cells.[1][2][3] This unexpected activation, however, does not confer neuroprotection through the conventional downstream MEK-ERK pathway.[4][5][6] Pharmacological inhibition of MEK, a kinase downstream of Raf, fails to abolish the neuroprotective effects of this compound.[4][5][6] Similarly, the pro-survival Akt signaling pathway is not centrally involved in its mechanism.[4]

Instead, the neuroprotective signaling of this compound in neuronal cells operates through two primary, non-canonical pathways:

-

The B-Raf/ATF-3 Axis: this compound-mediated activation of B-Raf leads to the suppression of the pro-apoptotic activating transcription factor-3 (ATF-3).[2][5][7][8] ATF-3 expression is typically induced under cellular stress and promotes apoptosis; its inhibition is a critical step in the neuroprotective action of this compound.[2][5][7][8]

-

The Ras/NF-κB Pathway: The neuroprotective effects of this compound are also dependent on the upstream activity of Ras and the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4] NF-κB is a well-known regulator of pro-survival gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound in neuronal contexts.

Table 1: In Vitro Potency and In-Cell Efficacy of this compound

| Parameter | Value | Context | Reference(s) |

| IC50 (c-Raf) | 9 nM | In vitro kinase assay | [1][9] |

| Effective Neuroprotective Concentration | ~1 µM (maximal protection) | In vitro neuronal cultures (e.g., cerebellar granule neurons) | [10] |

| Reduced Neuroprotection | ≥ 5 µM | In vitro neuronal cultures | [10] |

Table 2: Effects of this compound on Key Signaling Molecules in Neuronal Cells

| Molecule | Effect | Method of Measurement |

| c-Raf | Paradoxical Activation | Western Blot (Phosphorylation status) |

| B-Raf | Paradoxical Activation | Western Blot (Phosphorylation status), In vitro kinase assay |

| ATF-3 | Decreased Expression | Western Blot, GeneChip microarray |

| NF-κB | Activation (nuclear translocation) | Western Blot of nuclear extracts, Luciferase reporter assay |

| ERK1/2 | Increased Phosphorylation (MEK-independent for neuroprotection) | Western Blot |

| Akt | No significant direct involvement in neuroprotection | Western Blot (Phosphorylation status) |

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the key signaling pathways and a typical experimental workflow for studying this compound in neuronal cells.

Diagram 1: Neuroprotective Signaling Pathway of this compound in Neuronal Cells

Caption: Neuroprotective signaling pathway of this compound in neuronal cells.

Diagram 2: General Experimental Workflow for Investigating this compound

Caption: General experimental workflow for studying this compound in neuronal cells.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's mechanism of action in neuronal cells.

Protocol 1: Cerebellar Granule Neuron (CGN) Culture and Apoptosis Induction

This protocol is adapted from established methods for primary neuronal culture.

Materials:

-

Postnatal day 5-7 rat or mouse pups

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

0.25% Trypsin-EDTA

-

DNase I (1 mg/mL stock solution)

-

High Potassium (HK) Medium: Basal Medium Eagle (BME) supplemented with 10% Fetal Bovine Serum (FBS), 25 mM KCl, 2 mM L-glutamine, and penicillin/streptomycin.

-

Low Potassium (LK) Medium: BME supplemented with 10% FBS, 5 mM KCl, 2 mM L-glutamine, and penicillin/streptomycin.

-

Poly-L-lysine coated culture plates/dishes

-

Cytosine arabinoside (Ara-C) to inhibit glial proliferation

Procedure:

-

Euthanize pups according to institutional guidelines and dissect the cerebella in ice-cold HBSS.

-

Mince the tissue and incubate in 0.25% trypsin at 37°C for 15 minutes.

-

Add DNase I to a final concentration of 0.05 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells on poly-L-lysine coated plates in HK medium.

-

After 24 hours, add Ara-C to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.

-

Culture the neurons for 5-7 days to allow for differentiation.

-

To induce apoptosis, aspirate the HK medium, wash once with LK medium, and then culture the neurons in LK medium.

Protocol 2: In Vitro c-Raf Kinase Assay (Radiolabel-Based)

This protocol describes a common method for determining the IC50 value of this compound for c-Raf kinase.[10][11]

Materials:

-

Active recombinant c-Raf enzyme

-

MEK1 (unactivated) as a substrate

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radiolabeled ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

P81 phosphocellulose filter paper

-

Wash Buffer: 75 mM phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be ≤1%.

-

In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, active c-Raf enzyme, and MEK1 substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP.

-

Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the phosphorylation state and expression levels of key signaling proteins.

Materials:

-

Neuronal cell lysates

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies (e.g., anti-p-c-Raf, anti-p-B-Raf, anti-ATF-3, anti-NF-κB p65, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

After treatment, wash the neuronal cultures with ice-cold PBS and lyse the cells in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Protocol 4: Cell Viability (MTT) Assay

This protocol measures the neuroprotective effect of this compound by assessing cell viability.[12][13]

Materials:

-

Neuronal cultures in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Plate and treat the neuronal cells with this compound and the apoptotic stimulus as described in Protocol 1.

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add 100 µL of Solubilization Solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Protocol 5: NF-κB Luciferase Reporter Assay

This protocol is for quantifying the activation of the NF-κB signaling pathway.[14][15][16][17]

Materials:

-

Neuronal cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect the neuronal cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound.

-

Following the treatment period (typically 6-24 hours), lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction of NF-κB activity compared to untreated control cells.

Conclusion

This compound represents a compelling example of a molecule with a context-dependent mechanism of action, highlighting the critical importance of investigating pharmacological agents in disease-relevant cellular systems. Its ability to confer neuroprotection through a non-canonical pathway involving the paradoxical activation of B-Raf and the subsequent suppression of ATF-3, along with the engagement of the Ras-NF-κB pathway, opens new avenues for the development of therapeutic strategies for neurodegenerative diseases. Future research aimed at further delineating the upstream regulators and downstream effectors in the this compound signaling cascade will be crucial for the rational design of next-generation neuroprotective compounds with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. How should I prepare my tissue extracts for western blot? | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. benchchem.com [benchchem.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

GW 5074: A Technical Guide for its Application as a Selective c-Raf Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 5074 is a potent and selective small-molecule inhibitor of c-Raf (RAF1), a serine/threonine kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cellular proliferation and survival in numerous human cancers, making c-Raf an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its use in preclinical research. Particular attention is given to the phenomenon of paradoxical pathway activation, a critical consideration for the application of Raf inhibitors.

Introduction to this compound

This compound is a synthetic compound that has been instrumental in elucidating the role of c-Raf in cellular signaling. Its high affinity and selectivity for c-Raf have made it a valuable tool for in vitro and in vivo studies. However, its clinical development has been hampered by poor bioavailability.[2] Despite this, this compound remains a widely used research tool for investigating the intricacies of the MAPK pathway and for preclinical studies, particularly in combination with other therapeutic agents.

Mechanism of Action

In a cell-free environment, this compound acts as a potent inhibitor of c-Raf kinase activity.[1] It binds to the kinase domain of c-Raf, preventing the phosphorylation of its downstream substrates, MEK1 and MEK2. This, in turn, inhibits the entire MAPK signaling cascade, leading to decreased cell proliferation and survival in susceptible cancer cell lines.

The Paradoxical Activation of the MAPK Pathway

A crucial aspect of this compound's pharmacology is the phenomenon of "paradoxical activation" of the ERK pathway. In certain cellular contexts, particularly in cells with wild-type B-Raf and upstream activation (e.g., RAS mutations), this compound can lead to an increase, rather than a decrease, in ERK phosphorylation. This occurs because Raf kinases function as dimers. When this compound binds to one protomer in a Raf dimer, it can allosterically transactivate the other, unbound protomer, resulting in a net increase in downstream signaling. This underscores the importance of characterizing the genetic background of the cellular models used to study this compound.

Data Presentation

In Vitro Kinase Selectivity Profile

This compound exhibits high selectivity for c-Raf over a panel of other kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |

| c-Raf | 9 | 1 |

| B-Raf | >1000 | >111 |

| MEK1 | >1000 | >111 |

| ERK2 | >1000 | >111 |

| CDK1 | >1000 | >111 |

| CDK2 | >1000 | >111 |

| c-Src | >1000 | >111 |

| p38 MAP Kinase | >1000 | >111 |

| VEGFR2 | >1000 | >111 |

| c-Fms | >1000 | >111 |

Data compiled from multiple sources.[1]

Cellular Activity in Cancer Cell Lines

The cytotoxic effects of this compound as a single agent are cell-line dependent. However, it has shown significant synergistic effects when combined with other targeted therapies, such as the multi-kinase inhibitor sorafenib (B1663141).

| Cell Line | Cancer Type | Treatment | Effect |

| HCT116 | Colorectal Cancer | GW5074 (0.034 µM) + Sorafenib | Reduces the IC50 of sorafenib from 17 µM to 0.14 µM. |

| LoVo | Colorectal Cancer | GW5074 (0.003 µM) + Sorafenib | Reduces the IC50 of sorafenib from 31 µM to 0.01 µM. |

| ACHN | Renal Cell Carcinoma | GW5074 (10 mg/kg, i.p.) + Sorafenib (30 mg/kg, p.o.) | Significant tumor growth inhibition and prolonged survival in xenograft models. |

| HeLa | Cervical Cancer | GW5074 | Induces cell cycle arrest. |

Signaling Pathways and Experimental Workflows

The c-Raf/MEK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by this compound.

Paradoxical Activation by this compound

This diagram illustrates the mechanism of paradoxical ERK activation by this compound in cells with upstream RAS activation.

General Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing the activity of this compound.

References

The Indolone GW5074: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW5074, a synthetically derived indolone, has emerged as a significant chemical probe in cell biology and a potential therapeutic agent. Initially identified as a potent and selective inhibitor of the c-Raf kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, its biological activities have since been shown to be more complex. This guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of GW5074. It includes a compilation of its quantitative biological data, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates. While GW5074 is a powerful tool for studying the Raf/MEK/ERK pathway, its paradoxical activation of Raf kinases in certain cellular contexts and its more recently discovered role as a polyamine transport inhibitor highlight its diverse and context-dependent cellular effects.

Discovery and Initial Characterization

The discovery of GW5074, chemically known as 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, arose from a focused effort by researchers at GlaxoSmithKline to identify novel inhibitors of c-Raf (Raf-1) kinase.[1] The benzylidene oxindole (B195798) scaffold was selected based on prior knowledge of its ability to inhibit the tyrosine-specific protein kinase activity of the epidermal growth factor receptor (EGFR).[1] Through the synthesis and screening of over 2,000 benzylidene oxindole compounds in a Raf-1/MEK/ERK2 cascade assay, GW5074 was identified as a potent inhibitor of c-Raf kinase activity in vitro, with a half-maximal inhibitory concentration (IC50) of 9 nM.[1]

Further studies demonstrated a high degree of selectivity for c-Raf, with at least 100-fold greater potency compared to a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms.[1][2] A cell-based mechanistic assay further confirmed its selectivity by showing that GW5074 could down-regulate EGF-stimulated MAP kinase activity without affecting the upstream EGF receptor tyrosine kinase.[1]

More recently, in a comprehensive search for non-polyamine-based polyamine transport inhibitors (PTIs), GW5074 was identified as a novel agent in this class.[3] This discovery highlighted a new facet of GW5074's biological activity, demonstrating its ability to inhibit the uptake of all three native polyamines (putrescine, spermidine, and spermine) into human pancreatic cancer cells.[3] This dual activity as both a c-Raf inhibitor and a polyamine transport inhibitor underscores the compound's complex pharmacology.

Chemical Synthesis

The synthesis of GW5074 was first described by Lackey et al. in 2000.[4][5] The general synthetic route involves the condensation of an appropriately substituted oxindole with a substituted benzaldehyde. While the specific details of the multi-step synthesis of the precursors are not fully elaborated in the readily available literature, the final key step is an aldol (B89426) condensation reaction.

A generalized representation of this final synthetic step is depicted below:

Caption: Final step in the synthesis of GW5074.

Quantitative Data Summary

The biological activity of GW5074 has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations and other relevant parameters.

Table 1: In Vitro Kinase Inhibitory Activity of GW5074

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |

| c-Raf (Raf-1) | 9 | 1 |

| CDK1 | >1000 | >111 |

| CDK2 | >1000 | >111 |

| c-Src | >1000 | >111 |

| ERK2 | >1000 | >111 |

| MEK1 | >1000 | >111 |

| p38 | >1000 | >111 |

| Tie2 | >1000 | >111 |

| VEGFR2 | >1000 | >111 |

| c-Fms | >1000 | >111 |

| JNK1 | >1000 | >111 |

| JNK2 | >1000 | >111 |

| JNK3 | >1000 | >111 |

| MKK6 | >1000 | >111 |

| MKK7 | >1000 | >111 |

| Data compiled from multiple sources.[2][6] |

Table 2: Cellular Activity of GW5074

| Parameter | Target/System | Value |

| IC50 | JCPyV Infection (NHAs) | 0.84 µM |

| IC50 | JCPyV Infection (SVG-A cells) | 6.8 µM |

| Effective Concentration | Inhibition of MAPK activation in cell culture | 5 µM (for 80% inhibition) |

| Effective Concentration | Neuroprotection in neuronal cultures | < 1 µM |

| Data compiled from multiple sources.[7] |

Signaling Pathways and Mechanism of Action

GW5074 exhibits a complex mechanism of action that is highly context-dependent. While it is a potent inhibitor of c-Raf in cell-free assays, its effects within cells can be more nuanced, including paradoxical activation of the Raf/MEK/ERK pathway and engagement of non-canonical signaling cascades.

Canonical Raf/MEK/ERK Signaling Pathway Inhibition

In many cell types, GW5074 functions as a canonical inhibitor of the Raf/MEK/ERK signaling pathway.[8] This pathway is a central regulator of cell proliferation, differentiation, and survival.[1] GW5074's inhibition of c-Raf prevents the phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2.[9] The downstream consequence is the modulation of gene expression that governs these critical cellular processes.[10]

Caption: Canonical Raf/MEK/ERK signaling pathway and the inhibitory action of GW5074.

Paradoxical Raf Activation and Non-Canonical Neuroprotective Signaling

In contrast to its inhibitory role in some cancer cells, GW5074 exhibits neuroprotective properties through a mechanism that is independent of MEK-ERK and Akt signaling.[11][12] In neuronal cells, treatment with GW5074 can paradoxically lead to the activation of c-Raf and B-Raf.[6][11] This paradoxical activation is thought to be due to the induction of Raf protein dimerization, leading to the transactivation of B-Raf, which is less potently inhibited by GW5074.[8]

The neuroprotective effects of GW5074 are not diminished by MEK inhibitors, indicating that the survival signal diverges from the canonical pathway downstream of Raf.[7] Instead, the neuroprotective mechanism is believed to involve the Ras and NF-κB signaling pathways.[11][12]

Caption: Non-canonical neuroprotective signaling pathway of GW5074.

Experimental Protocols

The following are detailed methodologies for key experiments involving GW5074.

In Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)

This protocol describes a common method for determining the IC50 value of GW5074 for c-Raf kinase using a radiolabeled ATP substrate.[9]

Materials:

-

Active recombinant c-Raf enzyme

-

MEK1 (unactivated) as a substrate

-

Kinase assay buffer

-

[γ-33P]ATP or [γ-32P]ATP

-

Non-radiolabeled ATP

-

GW5074 stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter paper or membrane

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of GW5074 in the kinase assay buffer.

-

In a 96-well plate, add a defined amount of the diluted GW5074 or a vehicle control (DMSO).

-

Add the active c-Raf enzyme to each well.

-

Initiate the reaction by adding the kinase reaction mix containing the MEK1 substrate and [γ-33P]ATP or [γ-32P]ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solution like phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat extensively to remove unincorporated radiolabeled ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity for each GW5074 concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro c-Raf kinase inhibition assay.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of GW5074 on the viability of cancer cell lines.[12][13]

Materials:

-

Cancer cell lines (e.g., HCT116, LoVo)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

GW5074 (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of GW5074 in complete growth medium.

-

Treat the cells with the different concentrations of the compound for 24-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add 20 µL of MTS solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Raf Signaling Pathway Components

This protocol is for detecting changes in the phosphorylation status of key proteins in the Raf signaling pathway following treatment with GW5074.[8]

Materials:

-

Cells of interest

-

GW5074

-

Cell lysis buffer

-

Protein assay reagent

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with GW5074 for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Administration in Mice

This protocol provides a method for preparing and administering GW5074 via intraperitoneal injection in mice.[14]

Materials:

-

GW5074 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Formulation Procedure:

-

Prepare a stock solution of GW5074 in DMSO (e.g., 25 mg/mL).

-

Formulate the final injection solution by adding the required volume of the GW5074 DMSO stock solution to the appropriate volume of PEG300 and mix thoroughly.

-

Add Tween-80 to the mixture and vortex until the solution is clear.

-

Finally, add saline to reach the final desired volume and concentration.

Administration Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left quadrant of the abdomen.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid is drawn into the syringe.

-

Slowly inject the GW5074 solution.

-

Return the mouse to its cage and monitor for any signs of distress.

Conclusion

GW5074 is a versatile and powerful small molecule with a well-defined role as a potent and selective c-Raf inhibitor. Its discovery has been pivotal for the study of the MAPK/ERK signaling pathway. However, the expanding body of research reveals a more intricate biological profile, including paradoxical pathway activation in neuronal cells leading to neuroprotection, and its function as a polyamine transport inhibitor. This technical guide provides a comprehensive resource for researchers, summarizing the key findings on its discovery, synthesis, and multifaceted mechanisms of action, along with detailed protocols to facilitate its use in further investigations into its therapeutic potential and fundamental biological roles.

References

- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]

- 5. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Target Specificity and Kinase Profile of GW5074

This technical guide provides a comprehensive overview of the biological activity, target specificity, and kinase profile of (Z)-GW5074, a widely used research compound. GW5074 is a potent, cell-permeable small molecule inhibitor primarily targeting the c-Raf (also known as Raf-1) serine/threonine-protein kinase.[1][2][3] As a key component of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, c-Raf is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[2][4] This guide details quantitative inhibition data, experimental methodologies for its characterization, and visual representations of its mechanism of action.

Quantitative Data: Inhibitory Profile and Molecular Interactions

GW5074 is distinguished by its high potency for c-Raf in cell-free biochemical assays. However, its interactions with other molecules, particularly within a cellular environment, reveal a more complex activity profile.

Table 1: In Vitro Kinase Inhibitory Profile of GW5074

This table summarizes the half-maximal inhibitory concentration (IC50) of GW5074 against its primary target, c-Raf, and a panel of other kinases, demonstrating its in vitro selectivity.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf | Rationale for Inclusion |

| c-Raf (RAF1) | 9 | 1 | Primary On-Target [1][5][6][7] |

| B-Raf | >1000 | >111x | Closely related RAF family member[1] |

| MEK1 | >900 | >100x | Immediate downstream kinase in the pathway[2] |

| ERK2 | >900 | >100x | Downstream kinase in the pathway[2] |

| CDK1 | >900 | >100x | Key cell cycle kinase; common off-target[2] |

| CDK2 | >900 | >100x | Key cell cycle kinase; common off-target[1][2] |

| c-Src | >900 | >100x | Non-receptor tyrosine kinase[1][2][6][7] |

| p38 MAP Kinase | >900 | >100x | Parallel MAPK pathway kinase[1][2][6][7] |

| VEGFR2 | >900 | >100x | Tyrosine kinase receptor; common off-target[2][5][6][7] |

| c-Fms | >900 | >100x | Tyrosine kinase receptor[2][5][6][7] |

| Tie2 | >900 | >100x | Tyrosine kinase receptor[2] |

Note: IC50 values for many off-target kinases are reported as >100-fold the IC50 for c-Raf, indicating an IC50 of >900 nM.[2][8]

Table 2: Other Reported Molecular Interactions of GW5074

Beyond kinase inhibition, GW5074 has been documented to interact with other proteins, leading to effects independent of the canonical MAPK pathway.

| Target/Partner | Effect | Context |

| B-Raf | Paradoxical Activation | In certain cell types, particularly neurons, GW5074 treatment leads to the accumulation of activating modifications on B-Raf.[7][9][10] |

| Mutant Huntingtin (mHTT) | Binding and Degradation | Binds to mHTT and promotes its degradation via an LC3-dependent pathway.[10][11] |

| Sirtuin 5 (Sirt5) | Inhibition | Functions as an inhibitor of Sirt5's desuccinylation activity.[10] |

| NF-κB and c-jun | Pathway Modulation | Affects the Ras, NF-κB, and c-jun signaling pathways.[6][7][11] |

Target Specificity and Paradoxical Pathway Activation

In vitro kinase profiling demonstrates that GW5074 is a highly selective inhibitor of c-Raf.[5][10][11] It shows minimal to no direct inhibitory activity against a broad panel of other kinases, including other components of the MAPK pathway like MEK1 and ERK2, and key kinases from other families like CDK1/2 and c-Src.[5][6][7][10]

Despite its high biochemical selectivity, the cellular activity of GW5074 is considerably more complex. A critical aspect of its profile is the phenomenon of paradoxical activation . In some cellular contexts, especially in neurons, treatment with GW5074 does not lead to an inhibition of the downstream MEK/ERK pathway but rather its stimulation.[4][9][10] This effect is attributed to GW5074 inducing conformational changes that promote Raf dimerization, leading to the transactivation of B-Raf.[4] Since B-Raf is not potently inhibited by GW5074, its activation results in downstream signaling to MEK and ERK.[10][12] This paradoxical effect underscores the divergence between in vitro selectivity and in-cell signaling outcomes and is a crucial consideration for interpreting experimental results.

Furthermore, the neuroprotective effects of GW5074 have been shown to be mediated by this B-Raf activation and are independent of the MEK-ERK and Akt signaling pathways.[9][10][12]

Experimental Protocols

Accurate characterization of GW5074's activity requires robust experimental design. The following are generalized protocols for key assays.

Protocol 1: In Vitro c-Raf Kinase Assay (Radiolabeled)

This biochemical assay is designed to directly measure the inhibitory effect of GW5074 on purified c-Raf kinase activity and determine its IC50 value.

Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a kinase substrate (e.g., inactive MEK1 or Myelin Basic Protein). The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of GW5074.[4][13]

Materials:

-

Recombinant active c-Raf enzyme

-

Kinase substrate: inactive MEK1 or Myelin Basic Protein (MBP)[6][13]

-

GW5074 stock solution (in 100% DMSO)

-

Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)[6][13]

-

[γ-³³P]ATP

-

P81 phosphocellulose paper or filters[4]

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of GW5074 in DMSO. Further dilute these into the Kinase Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the reaction remains low (e.g., ≤1%).

-

Reaction Setup: In a 96-well plate, add the c-Raf enzyme, the kinase substrate, and the diluted GW5074 (or DMSO vehicle control).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.[13]

-

Initiation: Start the kinase reaction by adding ATP spiked with [γ-³³P]ATP to each well.

-

Incubation: Incubate the reaction for 20-40 minutes at 30°C or room temperature.[4][6]

-

Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]

-

Washing: Wash the P81 papers extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.[4]

-

Detection: Measure the incorporated radioactivity for each sample using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each GW5074 concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Cellular Pathway Activity

This cell-based assay is used to assess how GW5074 affects the MAPK/ERK signaling pathway within intact cells by measuring the phosphorylation status of downstream proteins.

Principle: In responsive cells where GW5074 inhibits c-Raf without paradoxical activation, a dose-dependent decrease in the phosphorylation of MEK (p-MEK) and ERK (p-ERK) should be observed. Conversely, in cells exhibiting paradoxical activation, an increase in p-MEK and p-ERK may be seen. Total protein levels serve as loading controls.[1]

Materials:

-

Cell line of interest (e.g., HeLa, A431)[1]

-

GW5074 stock solution (in DMSO)

-

Growth factor for pathway stimulation (e.g., EGF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1]

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-MEK, anti-total-MEK, anti-p-ERK, anti-total-ERK, anti-c-Raf

-

Loading control primary antibody (e.g., anti-GAPDH or β-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to attach. Treat cells with a growth factor to stimulate the MAPK pathway, concurrently with increasing concentrations of GW5074 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1][10]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1][10]

-

SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and separate the proteins by SDS-PAGE.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][10]

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C.[1][10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: After final washes, apply ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Dual Nature of GW 5074 in Ras/Raf/MEK/ERK Signaling: An In-depth Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of GW 5074 in the Ras/Raf/MEK/ERK Signaling Pathway.

This technical guide provides a comprehensive analysis of this compound, a potent and selective inhibitor of c-Raf kinase. It delves into its mechanism of action within the Ras/Raf/MEK/ERK signaling pathway, presenting a nuanced view that encompasses both its well-characterized in vitro inhibitory effects and its complex, sometimes paradoxical, activities in cellular contexts. This document is intended to serve as a critical resource, offering detailed quantitative data, experimental methodologies, and visual representations to aid in the precise application and interpretation of data related to this compound.

The Ras/Raf/MEK/ERK Signaling Cascade: A Central Regulator of Cellular Processes

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] The pathway is initiated by the activation of Ras, a small GTPase, which in turn recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, and c-Raf).[2] Activated Raf kinases then phosphorylate and activate MEK1 and MEK2, which are dual-specificity kinases that subsequently phosphorylate and activate ERK1 and ERK2.[3] Activated ERK translocates to the nucleus, where it phosphorylates a variety of transcription factors, ultimately altering gene expression.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, making its components, particularly the Raf kinases, key therapeutic targets.[1]

This compound: A Potent and Selective c-Raf Inhibitor in Vitro

This compound is a synthetic, cell-permeable indolinone that has been identified as a potent inhibitor of c-Raf kinase.[4][5] In biochemical assays, this compound demonstrates a high affinity for c-Raf, with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[4][6] Its selectivity for c-Raf is a key feature, exhibiting over 100-fold greater potency against c-Raf compared to a panel of other kinases.[5]

Quantitative Selectivity Profile of this compound

The in vitro inhibitory activity of this compound has been assessed against a range of kinases, highlighting its specificity for c-Raf.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |

| c-Raf | 9 | 1 |

| CDK1 | > 900 | > 100 |

| CDK2 | > 900 | > 100 |

| c-Src | > 900 | > 100 |

| ERK2 | > 900 | > 100 |

| MEK1 | > 900 | > 100 |

| p38 MAP Kinase | > 900 | > 100 |

| Tie2 | > 900 | > 100 |

| VEGFR2 | > 900 | > 100 |

| c-Fms | > 900 | > 100 |

Note: Data compiled from multiple sources.[5] The IC50 values for the panel of off-target kinases are reported as being at least 100-fold higher than that for c-Raf.

The Paradoxical Activation of the MEK/ERK Pathway

A critical aspect of this compound's pharmacology is the well-documented phenomenon of paradoxical activation of the MEK/ERK pathway in certain cellular contexts. While a potent inhibitor of isolated c-Raf, treatment of some cell types, particularly those with wild-type B-Raf and activated Ras, with this compound can lead to an increase in ERK phosphorylation. This effect is believed to be mediated by the inhibitor inducing the dimerization of Raf proteins (c-Raf/c-Raf or c-Raf/B-Raf), which can lead to the transactivation of one kinase by its partner, thereby overriding the inhibitory effect. This highlights the importance of careful experimental design and interpretation when using this compound as a tool to probe the Ras/Raf/MEK/ERK pathway.

Cellular Effects of this compound on Pathway Phosphorylation

The following table summarizes data from a study on vascular smooth muscle cells, illustrating the complex effect of this compound on the phosphorylation of key pathway components in a cellular system. In this context, while this compound reduced the phosphorylation of its direct target, c-Raf (p-Raf-1), it did not significantly decrease the phosphorylation of downstream effectors MEK and ERK.

| Treatment | p-Raf-1 Levels (fold change vs. control) | p-MEK Levels (fold change vs. control) | p-ERK Levels (fold change vs. control) |

| Control | 1.0 | 1.0 | 1.0 |

| PE (10 µM) | ~3.5 | ~2.5 | ~2.5 |

| PE (10 µM) + GW5074 (10 µM) | ~1.5 | ~2.2 | ~2.3 |

Data adapted from a study on phenylephrine (B352888) (PE)-stimulated vascular smooth muscle cells.

Non-Canonical Signaling and Neuroprotection

Interestingly, some of the biological effects of this compound, such as its neuroprotective properties, appear to be independent of the canonical MEK-ERK signaling axis. Studies have implicated the involvement of other signaling pathways, including those mediated by Ras and NF-κB, in the neuroprotective effects of this compound. This suggests that this compound may have a more complex mechanism of action than solely inhibiting c-Raf and its downstream signaling to MEK and ERK.

Visualizing the Role of this compound in the Ras/Raf/MEK/ERK Pathway

The following diagrams, generated using the DOT language, illustrate the canonical Ras/Raf/MEK/ERK signaling pathway and the points of intervention and paradoxical effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in the Ras/Raf/MEK/ERK signaling pathway.

In Vitro c-Raf Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified c-Raf.

Materials:

-

Purified, active c-Raf enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Wash Buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the c-Raf enzyme, the substrate (MBP), and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in cell lysates to assess the cellular activity of the Ras/Raf/MEK/ERK pathway following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Quantify the band intensities using densitometry software.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells in culture

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable tool for studying the Ras/Raf/MEK/ERK signaling pathway. Its high potency and selectivity for c-Raf in vitro make it a powerful reagent for dissecting the specific roles of this kinase. However, researchers and drug development professionals must be cognizant of its potential to paradoxically activate the pathway in certain cellular contexts. A thorough understanding of its dual nature, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for the accurate interpretation of experimental results and the advancement of research in this critical area of cell signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical, Biophysical, and Computational Characterization of RAF Dimer Inhibition and Paradoxical Activation by Diverse RAF Inhibitors [dash.harvard.edu]

- 4. benchchem.com [benchchem.com]

- 5. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | Sciety [sciety.org]

GW 5074: A Technical Guide to its Effects on Apoptosis and Cell Survival Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 5074 is a potent and selective inhibitor of c-Raf kinase, a central component of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade.[1][2] While initially characterized for its inhibitory role in this pro-survival pathway, the effects of this compound on apoptosis and cell survival are multifaceted and highly context-dependent. In some cellular systems, it promotes apoptosis and sensitizes cancer cells to chemotherapy, whereas in others, particularly in neuronal cells, it exhibits profound neuroprotective and anti-apoptotic effects.[3][4] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates apoptosis and cell survival pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Mechanism of Action and Target Profile

This compound is a synthetic indolinone that functions as a competitive inhibitor of ATP binding to c-Raf kinase, with a reported half-maximal inhibitory concentration (IC50) of 9 nM in cell-free assays.[1][4][5][6] It displays high selectivity for c-Raf over a panel of other kinases, including B-Raf, MEK1, ERK2, and various cyclin-dependent kinases (CDKs).[5][6][7]

Quantitative Data: Kinase Inhibitory Profile

The following table summarizes the inhibitory profile of this compound against key kinases, highlighting its selectivity for c-Raf.

| Kinase Target | This compound IC50 (nM) | Selectivity vs. c-Raf | Rationale for Inclusion |

| c-Raf (RAF1) | 9 | - | Primary On-Target[4][5][6][7] |

| B-Raf | >1000 | >111x | Closely related RAF family member[7] |

| MEK1 | >1000 | >111x | Immediate downstream kinase in the pathway[5][6][7] |

| ERK2 | >1000 | >111x | Downstream kinase in the pathway[1][7] |

| CDK2 | >1000 | >111x | Key cell cycle kinase; common off-target[7] |

| c-Src | >1000 | >111x | Non-receptor tyrosine kinase[5][6][7] |

| p38 MAP Kinase | >1000 | >111x | Parallel MAPK pathway kinase[5][6][7] |

| VEGFR2 | >1000 | >111x | Tyrosine kinase receptor; common off-target[5][6][7] |

Effects on Apoptosis and Cell Survival Pathways

The influence of this compound on cellular fate is a complex interplay of its effects on multiple signaling pathways, most notably the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK Pathway: A Dual Role

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[2] this compound's interaction with this pathway can be both inhibitory and, paradoxically, activatory.

-

Inhibition and Pro-Apoptotic Effects: In many cancer cell lines, this compound functions as a canonical c-Raf inhibitor, leading to a dose-dependent decrease in the phosphorylation of downstream effectors MEK and ERK.[7] This inhibition of the pro-survival MAPK/ERK pathway can lead to cell cycle arrest and induction of apoptosis.[8]

-

Paradoxical Activation and Anti-Apoptotic Effects: In contrast, particularly in neuronal cells, treatment with this compound can lead to the activation of both c-Raf and B-Raf, resulting in the stimulation of the downstream Raf-MEK-ERK pathway.[1][2][3] This paradoxical activation is a key aspect of its neuroprotective effects. The anti-apoptotic effects of this compound in neurons are, however, reported to be independent of MEK-ERK signaling.[3][5]

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention by this compound.

The PI3K/Akt Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and inhibits apoptosis.[9][10][11] Some studies suggest that this compound can influence this pathway. For instance, in cerebellar granule neurons, this compound was found to delay the down-regulation of Akt activity, although its neuroprotective effects were determined to be Akt-independent.[5][6] The intricate crosstalk between the MAPK/ERK and PI3K/Akt pathways means that inhibition of one can sometimes lead to compensatory activation of the other, a factor that must be considered in drug development.

The diagram below provides a simplified overview of the PI3K/Akt signaling pathway.

Regulation of Bcl-2 Family Proteins and Caspase Activation

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12] The balance between these factions determines the cell's susceptibility to apoptosis. Caspases, a family of cysteine proteases, are the executioners of apoptosis.[13][14][15] this compound has been shown to modulate the expression of Bcl-2 family proteins and trigger caspase activation in certain cancer cells. For example, in DU 145 prostate cancer cells, ergosterol (B1671047) peroxide, another natural compound, was shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5) and activation of caspase-8 and -3, a pathway that could be similarly affected by targeted inhibitors like this compound.[16]

Quantitative Data on Apoptotic Effects

The pro-apoptotic effects of this compound, particularly in combination with other agents, have been quantified in various cancer cell lines.

| Cell Line | Treatment | Effect | Quantitative Measurement |

| HCT116 (Colorectal Cancer) | This compound in combination with Sorafenib | Potentiates cytotoxicity | Reduces IC50 of Sorafenib from 17 µM to 0.14 µM[17][18] |

| LoVo (Colorectal Cancer) | This compound in combination with Sorafenib | Potentiates cytotoxicity | Reduces IC50 of Sorafenib from 31 µM to 0.01 µM[17][18] |

| HCT116 and LoVo Cells | This compound (20 and 40 µM) with Sorafenib (10 µM) | Enhanced apoptosis | Marked increase in Annexin V positive cells[19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments.

In Vitro c-Raf Kinase Assay (Radiolabel-Based)

This assay determines the IC50 value of this compound for c-Raf kinase.

Materials:

-

Active recombinant c-Raf enzyme

-

MEK1 (unactivated) as a substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

[γ-33P]ATP or [γ-32P]ATP

-

Non-radiolabeled ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter mat

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the active c-Raf enzyme to each well.

-

Initiate the reaction by adding the kinase reaction mix containing the substrate and radiolabeled ATP.[20]

-

Incubate the plate at 30°C for 30-60 minutes.[20]

-

Stop the reaction by adding phosphoric acid.[20]

-

Spot a portion of the reaction mixture onto a phosphocellulose filter mat.[20]

-

Wash the filter mat multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[20]

-

Measure the incorporated radioactivity using a scintillation counter.[20]

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.[20]

The following diagram outlines the workflow for this assay.

Western Blot Analysis for Pathway Inhibition

This protocol is used to measure the phosphorylation status of c-Raf's downstream effectors, MEK and ERK.[7]

Materials:

-

Cell line of interest (e.g., HeLa, A431)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Growth factor (e.g., EGF) to stimulate the MAPK pathway

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-c-Raf, anti-GAPDH or β-Actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence detection system

Procedure:

-

Plate cells and allow them to adhere overnight.[7]

-

Treat cells with a growth factor to stimulate the MAPK pathway, concurrently with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).[7]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]

-

Determine the protein concentration of each lysate using a BCA assay.[7]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[7]

-

Incubate the membrane overnight at 4°C with primary antibodies.[7]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again and apply an ECL substrate.[7]

-

Image the blot using a chemiluminescence detection system.[7]

-

Analyze the data by comparing the ratios of phosphorylated to total protein levels.

Cell Viability and Apoptosis Assays

These assays are used to assess the effect of this compound on cell proliferation and to quantify apoptosis.

4.3.1. MTS Assay for Cell Viability

Materials:

-

Cancer cell lines (e.g., HCT116, LoVo)

-

Complete growth medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates and allow them to attach overnight.[1][21]

-

Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.[1][22]

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[21]

-

Measure the absorbance at 490 nm using a microplate reader.[21][22]

-

Calculate cell viability as a percentage relative to the vehicle-treated control.[22]

4.3.2. Annexin V/PI Staining for Apoptosis by Flow Cytometry

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.[21]

-

Resuspend the cells in 1X Binding Buffer.[21]

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).

Conclusion

This compound is a valuable chemical probe for dissecting the complexities of the c-Raf-mediated signaling pathways. Its effects on apoptosis and cell survival are not monolithic but are instead dictated by the specific cellular context and the interplay between various signaling cascades. While its role as a c-Raf inhibitor can be exploited to induce apoptosis in cancer cells, its paradoxical activation of the MAPK/ERK pathway and its neuroprotective properties highlight the need for careful characterization in any given experimental system. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of targeting c-Raf with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Upregulation of death receptor 5 and activation of caspase 8/3 play a critical role in ergosterol peroxide induced apoptosis in DU 145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Neuroprotective Enigma of GW 5074: A Technical Guide to its Core Properties in Neurodegenerative Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 5074, chemically known as 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, is a synthetic compound initially identified as a potent and selective inhibitor of c-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] While its efficacy as a c-Raf inhibitor in non-neuronal contexts is well-documented, its application in neuroscience has unveiled a paradoxical and complex mechanism of action.[1] In neuronal systems, this compound exhibits robust neuroprotective properties across various in vitro and in vivo models of neurodegeneration.[4][5] This technical guide provides an in-depth exploration of the neuroprotective effects of this compound, detailing its unique mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks involved. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel neuroprotective therapeutics.

A Paradoxical Mechanism of Action: Beyond Canonical Inhibition

The neuroprotective action of this compound in neurons deviates significantly from its role as a c-Raf inhibitor.[1] Instead of inhibiting the Raf-MEK-ERK pathway, this compound paradoxically activates both c-Raf and B-Raf in neuronal cells.[4][5][6] However, this activation and the subsequent stimulation of the downstream MEK-ERK cascade are not responsible for its survival-promoting effects.[4][6][7] Pharmacological inhibition of MEK with agents like PD98059 or U0126 does not negate the neuroprotective capabilities of this compound.[4][7] Similarly, the pro-survival Akt pathway is not centrally involved in its mechanism.[2][4]

The neuroprotective signaling of this compound is instead dependent on the upstream activity of Ras and the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][8][9] The core of its protective action appears to converge on the activation of B-Raf, which then leads to the suppression of the pro-apoptotic Activating Transcription Factor-3 (ATF-3).[6][7][8] Over-expression of a kinase-dead form of B-Raf or, conversely, over-expression of ATF-3 blocks the neuroprotective effects of this compound, solidifying the critical role of this non-canonical pathway.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, efficacy, and neuroprotective effects of this compound across various experimental models.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Context | Reference(s) |

| IC50 (c-Raf) | 9 nM | In vitro kinase assay | [1][2] |

| Neuroprotective Concentration | < 1 µM (Maximal at 1µM) | In vitro cerebellar granule neuron cultures | [1][10] |

| In vivo Dosage | 5 mg/kg | Mouse model of Huntington's disease (3-NP induced) | [1][11] |

Table 2: Neuroprotective Effects of this compound in Various Neurodegenerative Models

| Neuroprotective Model | Effect of this compound | Reference(s) |

| Low potassium (LK)-induced apoptosis in cerebellar granule neurons | Blocks cell death | [1][4][5] |

| MPP+ neurotoxicity in cerebellar granule neurons | Protective | [4][5] |

| Methylmercury neurotoxicity in cerebellar granule neurons | Protective | [4][5] |

| Glutathione depletion-induced oxidative stress in cortical neurons | Protective | [4] |

| Amyloid-β (Aβ) peptide toxicity in cortical neurons | Protective via suppression of NF-κB signaling | [12][13] |

| 3-nitropropionic acid (3-NP)-induced striatal degeneration in mice (Huntington's disease model) | Prevents neurodegeneration and improves behavioral outcome | [1][4][5] |

Signaling Pathways and Logical Relationships

The following diagrams visualize the signaling cascades and logical frameworks central to this compound's neuroprotective action.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to elucidate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay: Low Potassium-Induced Apoptosis

This protocol is commonly used to assess the neuroprotective capacity of compounds in a primary neuronal culture model.[1][4]

-

Cell Culture :

-

Cell Type : Cerebellar granule neurons are isolated from postnatal day 7-8 C57BL/6 mouse pups.

-

Plating : Neurons are plated on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl (high potassium, HK), and other standard supplements.

-

Maintenance : Cultures are maintained for 5-7 days to allow for differentiation.[14]

-

-

Induction of Apoptosis :

-

Treatment Protocol :

-

Assessment of Viability :

-

After 24 hours of incubation, neuronal viability is assessed.

-

Methods : Viability can be quantified using methods such as counting condensed, pyknotic nuclei after staining with a fluorescent dye (e.g., Hoechst 33258) or by using metabolic assays like the MTS assay.[3][14]

-